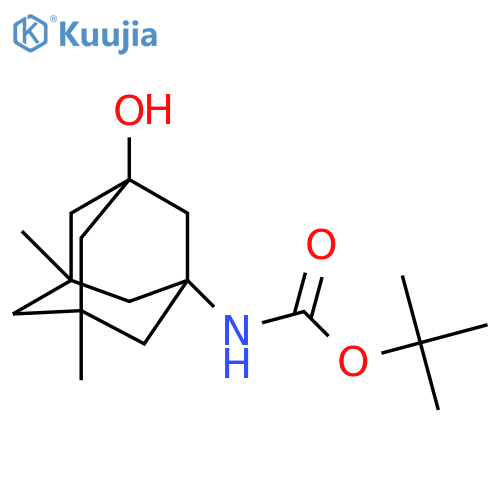Cas no 356572-10-6 (tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate)

356572-10-6 structure
商品名:tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-7548425
- tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
- 356572-10-6
-
- インチ: 1S/C17H29NO3/c1-13(2,3)21-12(19)18-16-7-14(4)6-15(5,8-16)10-17(20,9-14)11-16/h20H,6-11H2,1-5H3,(H,18,19)
- InChIKey: PGKWHUIZYNGCIX-UHFFFAOYSA-N
- ほほえんだ: OC12CC3(CC(C)(C1)CC(C)(C2)C3)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 295.21474379g/mol
- どういたいしつりょう: 295.21474379g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 58.6Ų
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7548425-0.5g |
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate |
356572-10-6 | 95% | 0.5g |
$507.0 | 2024-05-23 | |
| Enamine | EN300-7548425-0.05g |
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate |
356572-10-6 | 95% | 0.05g |
$443.0 | 2024-05-23 | |
| Enamine | EN300-7548425-0.25g |
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate |
356572-10-6 | 95% | 0.25g |
$485.0 | 2024-05-23 | |
| Enamine | EN300-7548425-1.0g |
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate |
356572-10-6 | 95% | 1.0g |
$528.0 | 2024-05-23 | |
| Enamine | EN300-7548425-10.0g |
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate |
356572-10-6 | 95% | 10.0g |
$2269.0 | 2024-05-23 | |
| Enamine | EN300-7548425-2.5g |
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate |
356572-10-6 | 95% | 2.5g |
$1034.0 | 2024-05-23 | |
| Enamine | EN300-7548425-0.1g |
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate |
356572-10-6 | 95% | 0.1g |
$464.0 | 2024-05-23 | |
| Enamine | EN300-7548425-5.0g |
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate |
356572-10-6 | 95% | 5.0g |
$1530.0 | 2024-05-23 |
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
356572-10-6 (tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate) 関連製品
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 503537-97-1(4-bromooct-1-ene)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
